
Pulrodemstat (Methylbenzenesulfonate)
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pulrodemstat (Methylbenzenesulfonate) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of Pulrodemstat (Methylbenzenesulfonate) is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Pulrodemstat (Methylbenzenesulfonate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving Pulrodemstat (Methylbenzenesulfonate) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions are derivatives of Pulrodemstat (Methylbenzenesulfonate) with enhanced biological activity and selectivity .
Wissenschaftliche Forschungsanwendungen
Pulrodemstat (Methylbenzenesulfonate) has a wide range of scientific research applications:
Wirkmechanismus
Pulrodemstat (Methylbenzenesulfonate) exerts its effects by inhibiting the activity of lysine-specific demethylase-1 (LSD1). LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, Pulrodemstat (Methylbenzenesulfonate) can modulate the expression of genes involved in cancer progression, leading to reduced tumor growth and increased cancer cell differentiation .
Vergleich Mit ähnlichen Verbindungen
Pulrodemstat (Methylbenzenesulfonate) is unique in its high potency and selectivity for LSD1. Similar compounds include:
Tranylcypromine: A non-selective LSD1 inhibitor with broader activity.
Iadademstat (ORY-1001): A selective LSD1 inhibitor with a different chemical structure.
Bomedemstat (IMG-7289): Another selective LSD1 inhibitor with distinct pharmacokinetic properties.
Pulrodemstat (Methylbenzenesulfonate) stands out due to its reversible inhibition and oral bioavailability, making it a promising candidate for clinical applications .
Biologische Aktivität
Pulrodemstat, also known as CC-90011, is a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to modulate epigenetic processes that influence tumor growth and immune response.
LSD1 is an important epigenetic regulator involved in the demethylation of mono- and di-methylated histones, specifically H3K4 and H3K9. By inhibiting LSD1, Pulrodemstat leads to the accumulation of these methylated histones, resulting in altered chromatin structure and gene expression. This mechanism is crucial for cancer treatment as it can reverse the epigenetic modifications that contribute to tumor progression and immune evasion .
Biological Activity
In Vitro Studies:
- Pulrodemstat has demonstrated significant anti-cancer activity across various models. It induces differentiation in acute myeloid leukemia (AML) cells and small cell lung cancer (SCLC) cells, promoting apoptosis and inhibiting cell proliferation .
- The compound has an IC50 of approximately 0.25 nM, indicating its potency as an LSD1 inhibitor .
In Vivo Studies:
- In preclinical models, Pulrodemstat has shown efficacy in reducing tumor burden in SCLC. It enhances the anti-tumor immune response by increasing the infiltration of CD8+ T cells into tumors and decreasing immunosuppressive cell populations .
- Clinical trials have reported dose-dependent responses in patients with neuroendocrine neoplasms, with thrombocytopenia being a common adverse effect .
Case Studies
- Small Cell Lung Cancer (SCLC):
- Acute Myeloid Leukemia (AML):
Comparative Analysis of LSD1 Inhibitors
The following table summarizes key characteristics of various LSD1 inhibitors, including Pulrodemstat:
Compound | Type | IC50 (nM) | Clinical Status | Notable Effects |
---|---|---|---|---|
Pulrodemstat | Reversible | 0.25 | Phase 1 Trials | Induces differentiation; enhances immune response |
Bomedemstat | Reversible | 0.5 | Approved for SCLC | Increases MHC-I expression; alters tumor microenvironment |
Tranylcypromine | Covalent | 271 | Clinical Trials | Potential repurposing for various cancers |
Eigenschaften
IUPAC Name |
4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2.C7H8O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11-12,17H,7-10,28H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFOHIBJFKYLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F2N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097523-57-2 | |
Record name | Pulrodemstat tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PULRODEMSTAT TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496P6HY485 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.